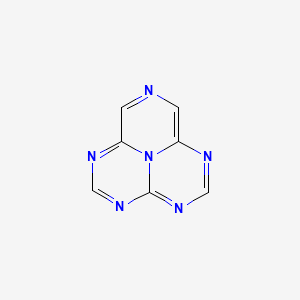
1,3,4,6,8-Pentaazacycl(3.3.3)azine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,8-Pentaazacycl(3.3.3)azine is a heterocyclic compound with the molecular formula C₇H₄N₆ and a molecular weight of 172.15 g/mol . This compound is characterized by its unique structure, which includes five nitrogen atoms within a tricyclic framework. It is also known by its alternative name, 1,3,4,6,8,9b-Hexaazaphenalene .
Méthodes De Préparation
The synthesis of 1,3,4,6,8-Pentaazacycl(3.3.3)azine involves several steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a solvent such as 1-butanol and is conducted at elevated temperatures, around 242-247°C . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,3,4,6,8-Pentaazacycl(3.3.3)azine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents. Common reagents used in these reactions include hydrogen gas, catalysts, and strong oxidizing agents.
Applications De Recherche Scientifique
1,3,4,6,8-Pentaazacycl(3.3.3)azine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,4,6,8-Pentaazacycl(3.3.3)azine involves its interaction with molecular targets such as enzymes and proteins. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
1,3,4,6,8-Pentaazacycl(3.3.3)azine can be compared with other similar compounds, such as:
1,3,4,6,7-Pentaazacycl(3.3.3)azine: This compound has a similar structure but differs in the position of nitrogen atoms.
1,3,4,6,8,9b-Hexaazaphenalene: An alternative name for this compound, highlighting its structural uniqueness. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its tricyclic framework, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
64323-57-5 |
|---|---|
Formule moléculaire |
C7H4N6 |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
2,4,6,8,11,13-hexazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C7H4N6/c1-5-9-3-11-7-12-4-10-6(2-8-1)13(5)7/h1-4H |
Clé InChI |
DMKFTFMRVUXACD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CN=C3N2C(=NC=N3)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
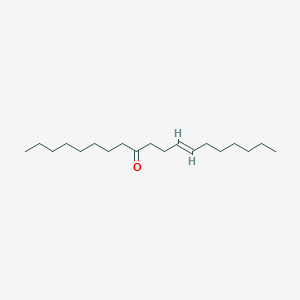
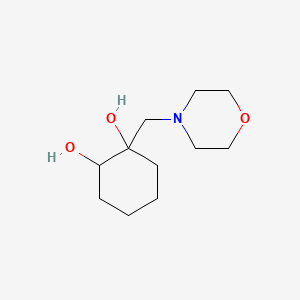
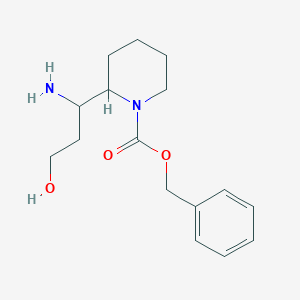
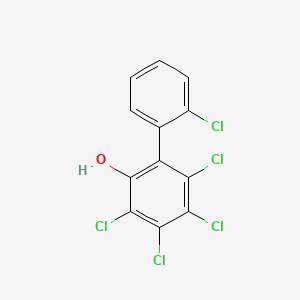
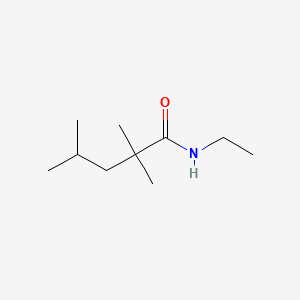
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
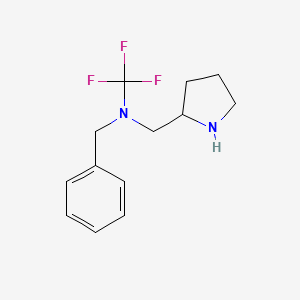
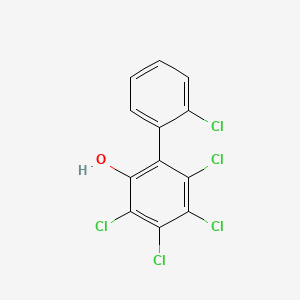
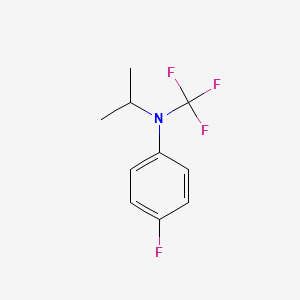
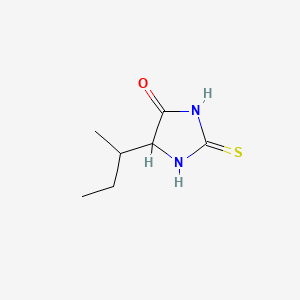
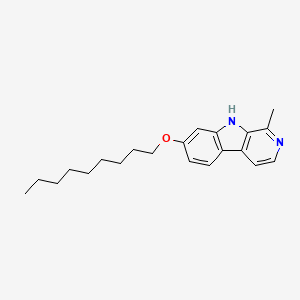
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
